2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides starting from chiral amino acids, introducing various alkyl and aryl substituents. Similarly, paper details the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, employing spectroscopic techniques for confirmation. These methods could potentially be adapted for the synthesis of "2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for understanding their chemical behavior. Paper and provide spectroscopic and theoretical studies of N,N-diethyl-2-[(4-substituted)phenylsulfinyl] and phenylsulfonyl acetamides, respectively, revealing the existence of various conformers. Paper reports X-ray powder diffraction data for a related compound, which could be useful for deducing the crystal structure of "2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide."
Chemical Reactions Analysis
The reactivity of acetamide derivatives with other chemicals is discussed in paper , where N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield different products. This suggests that "2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide" may also undergo similar reactions with amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Paper and discuss the crystal and molecular structures of different acetamide derivatives, which include hydrogen bonding and other non-covalent interactions. These interactions are likely to affect the melting points, solubility, and other physical properties of "2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide."
Case Studies
While the provided papers do not include case studies on "2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide," they do contain biological evaluations of related compounds. For example, paper and evaluate the biological activity of certain acetamide derivatives as opioid kappa agonists, which could be relevant if "2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide" were to be assessed for similar activity.
Scientific Research Applications
Herbicide Metabolism and Environmental Impact
Herbicide Metabolism in Liver Microsomes : Acetochlor, a related compound to 2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide, undergoes complex metabolic pathways in rat and human liver microsomes, involving the formation of intermediates like CDEPA and CMEPA. These metabolites are implicated in carcinogenic processes (Coleman, Linderman, Hodgson, & Rose, 2000).
Environmental Distribution and Activity : Studies on the environmental distribution of acetochlor have revealed its presence in rainwater, streams, and soil, highlighting the potential for widespread environmental exposure (Banks & Robinson, 1986).
Impact on Soil and Water Systems : Research into the adsorption and mobility of alachlor and metolachlor, compounds structurally similar to 2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide, indicates how these herbicides interact with various soil properties and potentially affect water systems (Peter & Weber, 1985).
Biochemical Effects and Potential Applications
Biochemical Effects on Microorganisms : Research has shown that certain microorganisms, like Rhodococcus sp., can metabolize acetochlor through a multicomponent enzyme system, suggesting potential applications in bioremediation (Wang et al., 2015).
Impact on Photosynthesis and Respiration : Studies on the effects of acetanilide herbicides on plant physiology have found varying impacts on photosynthesis and respiration, indicating potential applications in agricultural research (Rensburg, Dyk, & Swardt, 1990).
Potential in Drug Development : There is ongoing research into the development of novel drug compounds using derivatives of chloroacetanilide, which could have implications for pharmaceutical applications (Sharma et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-4-18-12-7-6-11(8-13(12)19-5-2)10(3)16-14(17)9-15/h6-8,10H,4-5,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIOLUSYMWLHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)NC(=O)CCl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide |
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